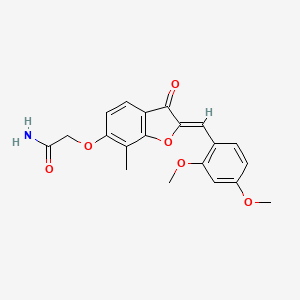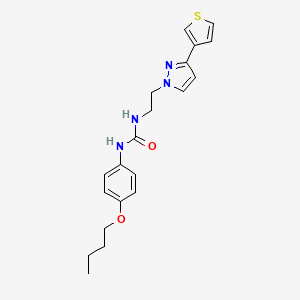
1-(4-butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that belongs to the class of urea-based compounds. It is also known as BPTES, which stands for bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide. BPTES is a potent inhibitor of the enzyme glutaminase, which plays a crucial role in cancer metabolism.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Morphology Tuning
Urea derivatives have been reported to form hydrogels in various acidic conditions, with the gel's physical properties, such as morphology and rheology, being tunable through the identity of the anion. This property is significant for designing materials with specific mechanical characteristics and for applications requiring gelation at precise conditions (Lloyd & Steed, 2011).
Drug Design and Molecular Inhibition
N-pyrazole, N'-thiazole urea compounds have been developed as potent inhibitors targeting the p38α mitogen-activated protein kinase (MAPK), a critical enzyme in inflammatory diseases and cancer. The structure-based design of these inhibitors highlights the utility of urea derivatives in medicinal chemistry for creating novel therapeutic agents (Getlik et al., 2012).
Synthesis of Novel Derivatives for Biological Activities
The synthesis of novel urea derivatives incorporating thiophene and pyrazole units has been explored, revealing their potential as plant growth regulators. This underscores the versatility of such compounds in agricultural sciences and their role in synthesizing new chemicals with specific bioactivities (Song Xin-jian et al., 2006).
Electropolymerization and Electrochromic Properties
Urea derivatives linked with thiophene and pyrazole groups have been utilized in the electropolymerization process to create polymers with distinct electrochemical and electrochromic properties. These materials find applications in electronic devices, showcasing the adaptability of urea-based compounds in materials science (Bin Hu et al., 2013).
Antimicrobial and Anticancer Agents
Research on urea derivatives, especially those incorporating thiophene and pyrazole, has demonstrated significant antimicrobial and anticancer activities. This highlights the potential of these compounds in developing new therapeutic agents against infectious diseases and cancer (Safaa I. Elewa et al., 2021).
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-2-3-13-26-18-6-4-17(5-7-18)22-20(25)21-10-12-24-11-8-19(23-24)16-9-14-27-15-16/h4-9,11,14-15H,2-3,10,12-13H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRQKZXCEMHKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

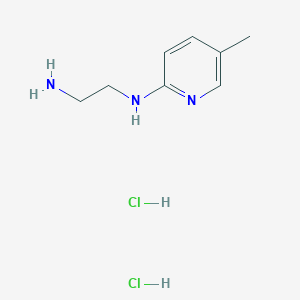
![2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2571803.png)
![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571804.png)
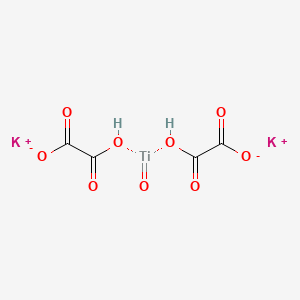
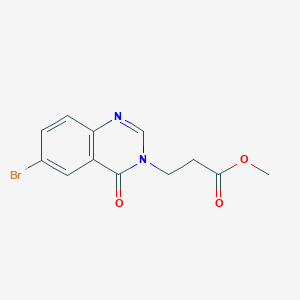
![1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone](/img/no-structure.png)

![(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B2571809.png)
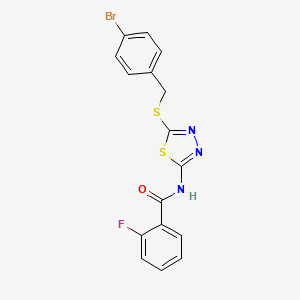

![(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2571813.png)
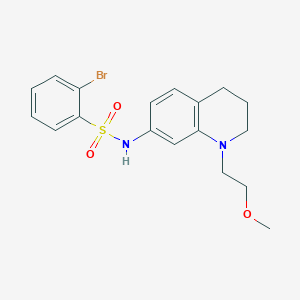
![Methyl 2-(butylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2571816.png)
